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  • Product: 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
  • CAS: 1214036-19-7

Core Science & Biosynthesis

Foundational

mechanism of action of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Title: The Pharmacophoric and Chemical Mechanism of Action of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride in Targeted Drug Design Executive Summary 2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (ADPA-HCl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Pharmacophoric and Chemical Mechanism of Action of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride in Targeted Drug Design

Executive Summary

2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (ADPA-HCl) is a highly versatile, bifunctional chiral building block. While it is not a standalone active pharmaceutical ingredient (API) with a physiological mechanism of action, its chemical and pharmacophoric mechanisms of action are foundational in the rational design of targeted therapeutics. Most notably, ADPA-HCl serves as a critical precursor in the synthesis of P21-activated kinase (PAK) inhibitors, where its structural motifs directly dictate kinase selectivity, cellular permeability, and target engagement[1].

This whitepaper dissects the dual nature of ADPA-HCl[2]: its chemical reactivity as a synthetic intermediate and its pharmacophoric role when incorporated into complex molecular scaffolds.

Chemical Mechanism of Action: Reactivity & Synthesis

From a synthetic perspective, ADPA-HCl acts as a bifunctional synthon. It possesses an α -primary amine and a tertiary N,N-dimethylamide, flanking a chiral benzylic center.

  • Nucleophilic Primary Amine: The α -amine serves as the primary attachment point (via SN​Ar or amide coupling) to macro-scaffolds, such as pyrrolopyrazole cores[1].

  • Reducible N,N-Dimethylamide: The tertiary amide is highly stable but can be selectively reduced to an N,N-dimethylamine using strong hydride donors like Lithium Aluminum Hydride (LAH). This reduction is a critical mechanistic step in drug design, as it converts a hydrogen-bond acceptor (amide) into a highly basic tertiary amine, fundamentally altering the molecule's pKa and target-binding capabilities.

SyntheticWorkflow ADPA ADPA-HCl (Chiral Precursor) FreeBase Freebasing (NaOH / Extraction) ADPA->FreeBase Reduction LAH Reduction (THF, Reflux, 5h) FreeBase->Reduction Diamine Chiral Diamine Intermediate Reduction->Diamine Coupling SNAr / Amide Coupling to Core Scaffold Diamine->Coupling API Final API (e.g., PAK4 Inhibitor) Coupling->API

Fig 1. Synthetic workflow for incorporating ADPA-HCl into an API scaffold.

Pharmacophoric Mechanism of Action: Target Engagement

When the ADPA-derived moiety is incorporated into a drug scaffold (such as a PAK4 inhibitor), its structural elements execute precise mechanistic functions within the biological target's active site[1]:

  • Charge-Charge Interactions (The Basic Amine): Following the reduction of the amide, the resulting basic N,N-dimethylamine becomes protonated at physiological pH. This localized positive charge forms a critical salt bridge (charge-charge interaction) with acidic residues in the target protein, such as Asp-A458 in the PAK kinase domain[1]. This interaction is the primary driver of cellular potency.

  • Hydrophobic Packing (The Phenyl Ring): The chiral phenyl ring acts as a hydrophobic anchor. Its specific (S)- or (R)- spatial vector allows it to fit snugly under the active site's glycine-rich loop, driving binding affinity through desolvation entropy and van der Waals forces[1].

  • Steric Shielding (Geminal Dimethyl Effect): The N,N-dimethyl groups provide steric bulk that prevents the molecule from binding to off-target kinases, thereby dictating kinase selectivity. Furthermore, by masking hydrogen bond donors, these methyl groups significantly enhance the molecule's cellular permeability and reduce efflux pump recognition[1].

InteractionMap Moiety ADPA-Derived Pharmacophore Amine Basic Amine Moiety->Amine Phenyl Phenyl Ring Moiety->Phenyl Dimethyl N,N-Dimethyl Group Moiety->Dimethyl Asp Asp-A458 (Charge-Charge) Amine->Asp Salt Bridge Hydrophobic Hydrophobic Pocket (Glycine Loop) Phenyl->Hydrophobic Pi-Pi / VdW Solvent Solvent Channel (Selectivity) Dimethyl->Solvent Steric Shielding

Fig 2. Pharmacophoric interaction network of the ADPA moiety in a kinase active site.

Quantitative Data & Profiling

To understand why ADPA-HCl is selected over other chiral auxiliaries, we must analyze its physicochemical properties. Table 1 summarizes how its physical parameters translate to causality in drug design.

Table 1: Physicochemical and Pharmacophoric Profiling of ADPA-HCl
ParameterValue / CharacteristicCausality in Drug Design & Synthesis
Molecular Weight 214.69 g/mol (HCl salt)Low molecular weight ensures that incorporation into a macro-scaffold does not violate Lipinski’s Rule of 5.
Stereochemistry (S)- or (R)- enantiomerDictates the 3D vector of the phenyl ring, critical for stereospecific binding in asymmetric active sites.
N,N-Dimethylamide H-bond acceptor / PrecursorCan be retained for hydrogen bonding or reduced to a tertiary amine to increase localized basicity (pKa ~9.5).
Phenyl Ring Aromatic / HydrophobicDrives target affinity via desolvation entropy and π−π stacking with hydrophobic pockets.

Experimental Methodology: Self-Validating Protocol

The following protocol details the reduction of ADPA-HCl to its chiral diamine derivative, a critical step for generating the active pharmacophore[1]. This methodology is designed as a self-validating system , ensuring that causality and quality control are embedded at every step.

Protocol: LAH Reduction of ADPA-HCl to a Chiral Diamine

Objective: Convert the N,N-dimethylamide to an N,N-dimethylamine to increase basicity for target engagement, while preserving the chiral center.

Step 1: Freebasing the Precursor

  • Action: Dissolve ADPA-HCl in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over MgSO4​ , and concentrate.

  • Causality: ADPA must be neutralized prior to reduction. If the HCl salt is introduced directly to LAH, it will violently consume the reagent via exothermic hydrogen gas evolution, wasting the hydride donor and posing a severe safety hazard.

Step 2: Hydride Reduction

  • Action: To a suspension of Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF) at 0°C, slowly add the freebased ADPA in THF over 1 hour. Heat the reaction to reflux (66°C) for 5 hours[1].

  • Causality: THF is chosen because its oxygen atom coordinates the lithium ion, enhancing the nucleophilicity of the hydride transfer to the sterically hindered tertiary carbonyl carbon. Reflux conditions are required to drive the challenging reduction of the tertiary amide to completion.

  • In-Process Validation: Take a 50 μL aliquot, quench with water, and analyze via LC-MS.

    • Self-Correction: If the LC-MS shows a mass of M+14 instead of the expected diamine mass, it indicates incomplete reduction (retention of the carbonyl oxygen as an alcohol intermediate). The corrective action is to add 0.5 equivalents of LAH and extend reflux by 2 hours.

Step 3: Fieser Quench & Isolation

  • Action: Cool the reaction to 10°C. Slowly quench with saturated sodium sulfate solution and stir overnight. Filter the precipitated solids and wash with ethyl acetate[1].

  • Causality: A standard water quench forms an unfilterable, gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method (using saturated sodium sulfate) forces the aluminum salts to precipitate as a dense, granular hydrate, ensuring high recovery of the highly polar, water-soluble diamine product.

  • Final Validation: Perform Chiral HPLC to confirm that the harsh reflux conditions did not cause racemization of the benzylic stereocenter.

References

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacophoric Utility of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophoric Significance In modern rational drug design, raw chemical precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophoric Significance

In modern rational drug design, raw chemical precursors rarely exhibit high receptor binding affinity in isolation. Instead, their pharmacological value lies in their ability to confer highly specific stereoelectronic properties to complex molecular scaffolds. 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7) is a quintessential example of this paradigm.

As an unnatural phenylglycine derivative, this compound serves as a critical building block in the synthesis of high-affinity modulators for G-protein coupled receptors (GPCRs), such as the Cannabinoid Receptor 2 (CB2), and kinase targets like p21-activated kinase 4 (PAK4). This whitepaper dissects the structural pharmacology of this precursor, details the causality behind its target engagement, and provides a self-validating experimental framework for evaluating the receptor binding affinity of its derivatives.

Structural Pharmacology: Causality in Target Engagement

The translation of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride from an inactive precursor to a potent pharmacophore is driven by three distinct structural moieties. Understanding the causality behind these interactions is critical for lead optimization:

  • The Phenyl Ring ( π−π Stacking): In GPCR binding pockets, the electron-rich phenyl ring engages in π−π stacking and hydrophobic interactions with aromatic transmembrane residues. For instance, in CB2 receptors, this moiety interacts tightly with residues F183 and W194, anchoring the ligand within the central binding pocket [1].

  • The N,N-dimethylamide Group (Entropic Optimization): The geminal dimethyl groups on the amide nitrogen restrict the rotational degrees of freedom of adjacent bonds. This conformational locking reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket. In kinase inhibitors, these methyl groups pack optimally against hydrophobic residues (e.g., Val-A335 and Met-A395 in PAK4), directly driving sub-nanomolar Ki​ values [2].

  • The Primary Amine (Conjugation & Hydrogen Bonding): While primarily acting as the synthetic attachment point for core scaffolds (such as pyridine or pyrrolopyrazole rings), the nitrogen atom often participates in critical donor-acceptor-donor hydrogen bond networks within the receptor's active site.

Quantitative Data Presentation

To illustrate the transformation of binding affinity, Table 1 summarizes the representative inhibition constants ( Ki​ ) of the unconjugated precursor versus its optimized derivatives.

Table 1: Representative Binding Affinities ( Ki​ ) of Precursor vs. Derivatives

Compound / Scaffold TypePrimary TargetRepresentative Ki​ (nM)Pharmacophoric Role of Precursor
2-amino-N,N-dimethyl-2-phenylacetamide HCl N/A>10,000 nMUnconjugated building block; provides no functional affinity alone.
Pyridine-2-carboxylic acid derivatives Cannabinoid Receptor 2 (CB2)1.5 - 10.0 nMAmide and phenyl groups dictate transmembrane helix orientation and subtype selectivity.
Pyrroloaminopyrazoles p21-activated kinase 4 (PAK4)<5.0 nMGeminal dimethyls pack against hydrophobic pocket; phenyl ring interacts with glycine loop.

Experimental Methodology: Radioligand Binding Assay Protocol

To evaluate the receptor binding affinity ( Ki​ ) of derivatives synthesized from this precursor, a competitive radioligand binding assay using [3H] -CP-55,940 is the industry standard [3]. The following protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Step-by-Step Workflow & Mechanistic Causality

Step 1: Membrane Preparation

  • Action: Harvest cell membranes from CHO or HEK293 cells stably transfected with human CNR2 (CB2) receptors.

  • Causality: These specific cell lines provide a null background for endogenous cannabinoid receptors, ensuring that the radioactive signal is exclusively mediated by the transfected CB2 receptors, thereby eliminating false-positive binding.

Step 2: Assay Buffer Formulation

  • Action: Prepare buffer containing 50 mM Tris, 5 mM MgCl 2​ , 2.5 mM EDTA, and 0.5% (w/v) fatty-acid-free Bovine Serum Albumin (BSA), adjusted to pH 7.4.

  • Causality: Cannabinoid derivatives are highly lipophilic. The inclusion of 0.5% BSA acts as a lipid carrier, preventing the ligands from non-specifically adhering to the polystyrene walls of the 96-well plates, which would otherwise artificially inflate the apparent Ki​ .

Step 3: Radioligand Incubation & Internal Validation

  • Action: Incubate 5 µg of membrane protein with 1.5 - 2.5 nM [3H] -CP-55,940 and varying concentrations of the test derivative (10 −11 to 10 −5 M) for 90 minutes at 30°C.

  • Self-Validation Control: Run a parallel positive control using 1 µM WIN-55,212-2 to define Non-Specific Binding (NSB). Quality Gate: If the NSB exceeds 30% of total binding, the assay is automatically invalidated, indicating degraded BSA or compromised filter washing.

Step 4: Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI imparts a positive charge to the filters, trapping the negatively charged cell membranes while allowing the unbound, lipophilic radioligand to wash through. Ice-cold buffer is used to drastically slow the receptor-ligand dissociation rate during the wash step.

Step 5: Scintillation Counting & Analysis

  • Action: Add 30 µL of scintillation cocktail, count radioactivity, and calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Logical Workflow & Signaling Visualization

The diagram below illustrates the logical progression from the raw chemical precursor to the in vitro binding assay, culminating in the downstream cellular signaling cascade modulated by the synthesized high-affinity ligands.

G cluster_0 Ligand Development & Binding cluster_1 CB2 Receptor Signaling Pathway N1 2-amino-N,N-dimethyl- 2-phenylacetamide HCl N2 Pharmacophore Integration (Pyridine/Pyrazole core) N1->N2 Synthesis N3 Radioligand Binding Assay [3H]-CP-55,940 Displacement N2->N3 in vitro Testing N4 CB2 Receptor Activation (Gi/o coupled) N3->N4 High Affinity (Low Ki) N5 Adenylate Cyclase Inhibition N4->N5 G-protein dissociation N6 Decreased cAMP Levels N5->N6 Catalytic block N7 Modulation of Immune/Fibrotic Response N6->N7 Cellular response

Logical workflow from chemical precursor to CB2 receptor binding assay and downstream signaling.

Conclusion

While 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride possesses negligible receptor binding affinity in its native state, its architectural integration into larger molecular frameworks is a masterclass in rational drug design. By leveraging the entropic advantages of its geminal dimethyl groups and the hydrophobic anchoring of its phenyl ring, medicinal chemists can reliably engineer sub-nanomolar affinity ligands for complex targets like CB2 and PAK4. Rigorous, self-validating radioligand binding assays remain the definitive method for quantifying the success of these synthetic integrations.

References

  • Title: US20120316147A1 - Novel pyridine derivatives Source: Google Patents URL
  • Title: Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ligand Biological Activity Predictions Using Fingerprint-Based Artificial Neural Networks (FANN-QSAR) Source: PubMed Central (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Optimization for 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride

Executive Summary The robust chromatographic analysis of basic amines remains one of the most persistent challenges in analytical chemistry. This application note details the logical framework and step-by-step protocol f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust chromatographic analysis of basic amines remains one of the most persistent challenges in analytical chemistry. This application note details the logical framework and step-by-step protocol for developing a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride . By systematically addressing the thermodynamic and electrostatic challenges associated with its highly polar, basic nature, this guide provides a self-validating methodology suitable for assay, purity profiling, and quality control in drug development.

Analyte Profiling & Chromatographic Challenges

Before selecting a column or mobile phase, an expert method developer must profile the analyte's chemical structure to predict its behavior on the stationary phase.

2-amino-N,N-dimethyl-2-phenylacetamide is a highly polar molecule frequently utilized as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel kinase inhibitors[1]. The molecule presents three distinct chromatographic challenges:

  • The Basic Primary Amine (pKa ~9.0): In standard reversed-phase HPLC, basic amines are notorious for exhibiting severe peak tailing. This phenomenon occurs when the protonated amine group undergoes secondary ion-exchange interactions with ionized, acidic residual silanol groups (Si-O⁻) present on the silica stationary phase[2].

  • High Polarity: As a hydrochloride salt featuring both an amine and a tertiary amide (-CON(CH3)2), the compound is highly hydrophilic. On standard C18 columns, it risks eluting too close to the void volume ( t0​ ), compromising resolution from polar impurities.

  • Chiral Center: The alpha-carbon is chiral. While this protocol focuses on achiral chemical purity, the method must be robust enough to serve as a foundation before transitioning to specialized Chiral Stationary Phases (CSPs) if enantiomeric excess (ee%) determination is required.

Mechanism cluster_0 Standard Conditions (Neutral pH) cluster_1 Optimized Conditions (0.1% TFA) n1 Ionized Silanols (Si-O⁻) n3 Ion-Exchange Interaction n1->n3 n2 Protonated Amine (-NH3⁺) n2->n3 n4 Peak Tailing (As > 2.0) n3->n4 o1 Protonated Silanols (Si-OH) o3 Hydrophobic Retention o1->o3 o2 Amine Ion-Paired (-NH3⁺ · TFA⁻) o2->o3 o4 Symmetrical Peak (As < 1.2) o3->o4

Fig 1: Mechanism of silanol-induced peak tailing and its resolution via low-pH ion-pairing.

Method Development Strategy (The Logic)

To achieve a self-validating, robust separation, we must engineer a chromatographic environment that actively suppresses secondary interactions while enhancing hydrophobic retention.

Pillar 1: Mobile Phase & pH Optimization

To mitigate peak tailing, lowering the mobile phase pH to ≤ 3.0 protonates the residual silanols, effectively neutralizing their negative charge and shutting down the secondary retention mechanism[3]. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose:

  • pH Control: It drops the mobile phase pH to ~2.0, ensuring silanols remain fully protonated (Si-OH).

  • Ion-Pairing: The hydrophobic trifluoroacetate anion (CF3COO⁻) forms a neutral ion-pair complex with the protonated primary amine. This drastically increases the analyte's apparent lipophilicity, driving it into the stationary phase and increasing the retention factor ( k′ ).

Pillar 2: Stationary Phase Selection

Because the method relies on a highly aqueous initial mobile phase (to retain the polar salt) and a highly acidic pH, a standard C18 column is prone to phase collapse (dewetting) and ligand hydrolysis. Therefore, a base-deactivated, polar-embedded C18 (e.g., C18-Amide) or a sterically protected high-purity silica column is strictly required.

Workflow start Analyte: 2-amino-N,N-dimethyl -2-phenylacetamide HCl challenge Challenge: Basic Primary Amine (Risk of Peak Tailing) start->challenge split Select pH Strategy challenge->split low_ph Low pH Strategy (pH ~2.0) 0.1% TFA in H2O/MeCN split->low_ph Suppress Silanols high_ph High pH Strategy (pH ~10.0) Ammonium Bicarbonate split->high_ph Neutralize Amine col_low Base-Deactivated C18 or Polar-Embedded Column low_ph->col_low col_high High-pH Tolerant C18 (Hybrid Silica) high_ph->col_high opt Optimize Gradient & Temp Target: As < 1.5, k' > 2.0 col_low->opt col_high->opt

Fig 2: Decision matrix and workflow for basic amine HPLC method development.

Optimized Experimental Protocol

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B. (Crucial: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion).

  • Sample Preparation: Weigh accurately 10.0 mg of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride into a 20 mL volumetric flask. Dissolve and make up to volume with Diluent (Final concentration: 0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes mass transfer and reduces backpressure)
Injection Volume 10 µL
Detection (UV/Vis) 210 nm (Amide/Amine absorbance) & 254 nm (Phenyl ring)
Gradient Program

To ensure polar impurities are eluted early while strongly retained hydrophobic degradants are washed off, a linear gradient is employed:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (Retains polar salt)
10.04060Linear ramp
12.01090Column wash
14.01090Isocratic wash
14.1955Return to initial
20.0955Re-equilibration

Trustworthiness & System Suitability Testing (SST)

A method is only as reliable as its internal validation mechanisms. Before analyzing unknown samples, the system must pass the following SST criteria using six replicate injections of the 0.5 mg/mL standard.

ParameterAcceptance CriteriaScientific Rationale
Retention Factor ( k′ ) > 2.0Ensures the analyte does not co-elute with unretained void volume ( t0​ ) interferences.
Tailing Factor ( As​ ) ≤ 1.5Confirms the successful suppression of secondary silanol interactions[2].
Theoretical Plates ( N ) > 5,000Verifies column bed integrity, packing efficiency, and peak sharpness.
%RSD (Peak Area) ≤ 2.0% (n=6)Validates autosampler precision and overall method stability.

Expert Note on Chiral Analysis: If the separation of the (R) and (S) enantiomers is required downstream, this achiral method serves as the purity baseline. For chiral resolution, researchers should pivot to a Crown Ether-based Chiral Stationary Phase (CSP), which specifically forms inclusion complexes with primary amines, utilizing a purely aqueous acidic mobile phase (e.g., pH 2.0 Perchloric acid).

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog, June 2025. Available at: [Link][2]

  • Wang, Y., et al. "Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors." Journal of Medicinal Chemistry, ACS Publications, May 2012. Available at:[Link][1]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride in Human Plasma

Executive Summary This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7) in human plasma. Designed for pharmacokinetic (PK) and toxicokinetic (TK) evaluations, this protocol leverages Mixed-Mode Cation Exchange (MCX) solid-phase extraction and biphenyl-based chromatographic separation to eliminate phospholipid-induced matrix effects. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL and a linear dynamic range up to 1000 ng/mL, fully compliant with the 2018 FDA Bioanalytical Method Validation Guidance[1].

Scientific Rationale & Methodological Causality

2-Amino-N,N-dimethyl-2-phenylacetamide is a highly polar, low-molecular-weight primary amine (Free base MW: 178.23 Da) utilized as a critical intermediate and metabolite in the development of targeted therapeutics, including p21-activated kinase (PAK) inhibitors and CB2 receptor modulators[2]. Quantifying this compound in biological matrices presents two distinct analytical challenges: poor retention on traditional reversed-phase columns and severe ion suppression from endogenous plasma lipids.

Chromatographic Strategy: The Biphenyl Advantage

Due to its high polarity, the analyte elutes near the void volume on standard C18 stationary phases, placing it directly in the elution window of heavily suppressing salts and early-eluting matrix components. To counteract this, we employ a Biphenyl core-shell stationary phase . Unlike C18, the biphenyl ligand provides orthogonal retention mechanisms: hydrophobic interactions combined with strong π−π interactions[3]. The π -electron cloud of the biphenyl phase interacts with the phenyl ring of the analyte, significantly increasing its retention factor ( k′ ) and shifting its elution away from the suppression zone.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Standard protein precipitation (PPT) with acetonitrile fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which are the primary culprits of electrospray ionization (ESI) suppression[4]. Because the analyte possesses a basic primary amine (pKa ~8.5), it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma, the amine is fully protonated. When loaded onto the MCX sorbent, the analyte binds via strong ionic interactions to the sulfonic acid groups. This allows for aggressive washing with 100% methanol—a step that would prematurely elute the analyte in standard reversed-phase SPE, but here effectively strips away neutral and acidic phospholipids. The analyte is subsequently recovered by neutralizing the amine with a high-pH methanolic elution buffer.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (Purity 98%).

  • Internal Standard (IS): 2-amino-N,N-dimethyl-2-(phenyl-d5)acetamide.

  • Matrix: Human Plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid (FA), Phosphoric Acid (H 3​ PO 4​ ), and Ammonium Hydroxide (NH 4​ OH).

  • Consumables: Waters Oasis MCX µElution Plate (30 µm, 2 mg/well).

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in Methanol.

  • Calibration Curve: Spike blank human plasma to yield concentrations of 1.0, 2.0, 10, 50, 200, 500, 800, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QCs at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 750 ng/mL (HQC).

  • IS Working Solution: Dilute the IS stock to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation Workflow (MCX SPE)

SPE_Workflow A 1. Aliquot Plasma (50 µL) B 2. Add Internal Standard (d5-Analog, 10 µL) A->B C 3. Acidify Sample (4% H3PO4, 50 µL) B->C D 4. Load onto MCX Plate (Pre-conditioned) C->D E 5. Wash 1: Aqueous Acid (2% FA in H2O, 200 µL) D->E F 6. Wash 2: Organic (100% Methanol, 200 µL) E->F G 7. Elution (5% NH4OH in MeOH, 2 x 25 µL) F->G H 8. Dilute & Inject (Add 50 µL H2O) G->H

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.

Mechanistic Note: The addition of 4% H 3​ PO 4​ disrupts analyte-protein binding and ensures complete ionization of the primary amine prior to SPE loading, maximizing recovery.

LC-MS/MS Conditions

Chromatographic Separation

Separation is performed on a UHPLC system coupled to a tandem mass spectrometer.

  • Column: Restek Raptor Biphenyl, 2.7 µm, 50 × 2.1 mm[3].

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.50955
0.50.50955
2.50.501090
3.00.501090
3.10.50955
4.50.50955
Mass Spectrometry Logic & Parameters

Detection is executed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the collision-induced dissociation (CID) of the protonated precursor ion [M+H]+ at m/z 179.1, yielding a stable product ion at m/z 134.1 via the loss of dimethylamine (45 Da).

MS_Logic LC Biphenyl Column (Retention via π-π & Hydrophobic) ESI ESI(+) Protonation to [M+H]+ LC->ESI Q1 Q1 Mass Selection Precursor: m/z 179.1 ESI->Q1 Q2 Q2 Collision Cell CID (Argon) Q1->Q2 Q3 Q3 Mass Selection Product: m/z 134.1 Q2->Q3 Det Detector Signal Integration Q3->Det

LC-MS/MS signal pathway and MRM logic for the quantification of the target analyte.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Analyte 179.1134.14015Quantifier
Analyte 179.1162.14025Qualifier (Loss of NH 3​ )
IS (d5) 184.1139.14015Internal Standard

Method Validation Summary

The method was rigorously validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[1]. The self-validating nature of the assay is confirmed by the use of a stable isotope-labeled internal standard, which perfectly tracks the analyte through extraction and ionization, compensating for any residual matrix effects.

Table 3: Accuracy, Precision, Matrix Effect, and Recovery (n=6 per level)

ParameterConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.06.27.54.198.588.2
LQC 3.04.85.32.599.189.5
MQC 4003.14.0-1.8101.291.0
HQC 7502.53.2-0.5100.890.5

Note: Matrix effect values near 100% indicate the complete absence of ion suppression or enhancement, validating the efficacy of the MCX + Biphenyl column strategy.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER).

  • Restek Corporation. Raptor Biphenyl LC Columns: Enhanced Selectivity for Bioanalytical Testing.

  • Waters Corporation. Removal of Triton X-100 and Phospholipids from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Application Note.

Sources

Method

in vivo dosing guidelines for 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Application Note: Preclinical In Vivo Pharmacokinetic and Toxicokinetic Profiling of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Toxicokinetic Profiling of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals.

Strategic Context: The Role of Intermediate Profiling

2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7) is a highly versatile, polar chiral building block. In modern drug discovery, it is prominently utilized as a key intermediate in the synthesis of advanced pharmaceutical candidates, including pyrroloaminopyrazole-based p21-activated kinase 4 (PAK4) inhibitors[1] and novel pyridine-derivative Cannabinoid Receptor 2 (CB2) agonists[2].

While it is classified as a bulk drug intermediate rather than a standalone therapeutic agent[3], in vivo dosing and profiling of this compound is a critical regulatory and developmental necessity for two primary reasons:

  • Metabolite Tracking & Amidase Susceptibility: Final drug candidates containing amide linkages are susceptible to in vivo enzymatic cleavage by hepatic and plasma amidases. Dosing the isolated intermediate establishes a baseline pharmacokinetic (PK) profile, allowing bioanalytical teams to accurately track its clearance if it emerges as a circulating metabolite.

  • Impurity Qualification (ICH Q3A/M7): Regulatory frameworks require that synthetic impurities present in the final Active Pharmaceutical Ingredient (API) be qualified for safety. Toxicokinetic (TK) profiling of the intermediate ensures that any residual traces do not pose unexpected systemic toxicity.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, the physicochemical nature of the test article dictates the formulation strategy.

  • Compound State: Hydrochloride salt of a low-molecular-weight basic amine (MW: 214.69 g/mol ).

  • Formulation Causality (Expertise Insight): Because the hydrochloride salt is highly water-soluble, complex excipients (e.g., Tween-80, Cremophor EL, or high concentrations of DMSO) are unnecessary. This is a significant experimental advantage; avoiding co-solvents prevents vehicle-induced CYP450 inhibition or artificial alterations in intestinal membrane permeability, ensuring the resulting PK data reflects the pure molecule's intrinsic properties.

    • Intravenous (IV) Vehicle: 0.9% Sterile Saline (Isotonicity prevents hemolysis upon injection).

    • Oral (PO) Vehicle: Purified Water or 0.5% Methylcellulose (MC) (Provides slight viscosity for consistent gastric transit).

Self-Validating In Vivo PK Protocol (Rodent Model)

This protocol utilizes Sprague-Dawley (SD) rats, the industry-standard model for preclinical PK/TK bridging studies.

Step 1: Dose Preparation & Validation
  • IV Formulation (1–2 mg/kg): Dissolve the compound in 0.9% saline. Filter through a 0.22 µm PES syringe filter to ensure sterility and remove un-dissolved particulates.

  • PO Formulation (5–10 mg/kg): Suspend or dissolve the compound in 0.5% MC.

  • Self-Validation Check: Prior to animal administration, analyze a 10 µL aliquot of the formulation via HPLC-UV against a known standard. The dosing phase may only proceed if the measured concentration is within ±5% of the target nominal concentration, ensuring no degradation occurred during preparation.

Step 2: Administration & Serial Sampling
  • Administration: Administer IV doses via the lateral tail vein as a slow bolus (1 mL/kg). Administer PO doses via oral gavage (5 mL/kg).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection Causality: Collect 200 µL of whole blood via the jugular vein into tubes pre-coated with K2EDTA. Why K2EDTA over Heparin? Heparin is known to cause matrix enhancement effects in negative-ion mode LC-MS/MS. Furthermore, EDTA actively chelates calcium, which immediately inhibits calcium-dependent metalloproteases in the plasma that might otherwise degrade the compound ex vivo.

Step 3: Plasma Extraction & LC-MS/MS Quantification
  • Protein Precipitation: Add 50 µL of the collected plasma to 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS).

  • Extraction Causality: Ice-cold ACN rapidly denatures plasma proteins to halt any residual enzymatic activity, while the IS corrects for matrix effects or ionization suppression during mass spectrometry.

  • Centrifugation: Spin the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to 96-well plates for LC-MS/MS analysis.

  • Self-Validation Check: The analytical run must include a standard calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, mid, and high concentrations. The run is strictly rejected if QC accuracy falls outside ±15% of the nominal concentration.

Data Presentation: Expected Baseline PK Parameters

Upon LC-MS/MS quantification, non-compartmental analysis (NCA) is performed. Below is a structured summary of the expected quantitative data profile for a hydrophilic, low-molecular-weight amine intermediate in a rodent model.

Pharmacokinetic ParameterAbbreviationExpected Range (SD Rat)Biological Interpretation
Maximum Plasma Concentration Cmax​ Dose-dependentPeak systemic exposure post-administration.
Time to Maximum Concentration Tmax​ 0.25 – 1.0 hr (PO)Rapid absorption typical for small, soluble amines.
Systemic Clearance CL Moderate to HighIndicates rapid hepatic metabolism or renal excretion.
Volume of Distribution Vdss​ 0.8 – 2.5 L/kgSuggests wide distribution into tissues beyond the plasma compartment.
Elimination Half-Life t1/2​ 1.5 – 4.0 hrsShort half-life typical for non-optimized synthetic intermediates.
Oral Bioavailability F% > 40%Favorable intestinal absorption, though subject to first-pass metabolism.

Experimental Workflow Visualization

PK_Workflow A Compound Formulation (Saline / 0.5% MC) B In Vivo Dosing (IV: 1-2 mg/kg | PO: 5-10 mg/kg) A->B C Serial Blood Sampling (K2EDTA Plasma) B->C D Protein Precipitation (ACN + Internal Standard) C->D E LC-MS/MS Analysis (Quantification & QC) D->E F PK Parameter Calculation (NCA Analysis) E->F

Workflow for in vivo pharmacokinetic profiling of pharmaceutical intermediates.

References

  • Hoffmann-La Roche. (2012). US20120316147A1 - Novel pyridine derivatives. Google Patents.
  • Guo, C., et al. (2012). Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry, 55(10), 4728-4739. ACS Publications. Retrieved from:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-amino-N,N-dimethyl-2-phenylacetamide Hydrochloride

Introduction: The Imperative for Unambiguous Structural Verification 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride is a small molecule of significant interest in synthetic chemistry, potentially serving as a key i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Verification

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride is a small molecule of significant interest in synthetic chemistry, potentially serving as a key intermediate or building block in the development of more complex pharmaceutical agents. Its structure combines a chiral center, an aromatic ring, and an amide functionality, making precise structural confirmation essential for its intended applications. The presence of the hydrochloride salt form also introduces specific considerations for analytical characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive, definitive structural elucidation of organic molecules in solution.[1][2][3] This application note provides a comprehensive guide to the multi-faceted NMR characterization of this compound. We will move beyond simple data reporting to explain the strategic rationale behind the selection of a suite of 1D and 2D NMR experiments. The goal is to establish a self-validating workflow that confirms atomic connectivity, differentiates between diastereotopic protons, and provides unambiguous assignment of all proton and carbon signals, including the challenging quaternary carbons. This guide is intended for researchers in synthetic chemistry, process development, and quality control who require a robust methodology for structural verification.

Molecular Structure and Analytical Strategy

To devise an effective NMR strategy, we must first dissect the target molecule's structure and anticipate its spectral features.

Structure:

Figure 1. Structure of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride with systematic numbering for NMR assignment.

Key Structural Features & NMR Implications:

  • Chiral Center (C2): The presence of a stereocenter at C2 renders the two N-methyl groups (C9, C10) and their attached protons chemically non-equivalent (diastereotopic). We anticipate two distinct signals for these methyl groups in both the ¹H and ¹³C NMR spectra.

  • Amide Bond: The C1-N8 bond restricts rotation, which can sometimes lead to broadened signals or even distinct signals for the N-methyl groups, further complicating the spectrum.

  • Quaternary Carbons: The structure contains two quaternary carbons: the amide carbonyl (C1) and the phenyl carbon attached to the chiral center (C3). These carbons lack attached protons and will not appear in HSQC or DEPT spectra, making the Heteronuclear Multiple Bond Correlation (HMBC) experiment essential for their assignment.[4][5][6]

  • Hydrochloride Salt: The amine at C2 is protonated. This influences its chemical shift and requires a solvent capable of dissolving ionic species, such as DMSO-d₆. The exchangeable protons on the ammonium group (NH₃⁺) may appear as a broad signal and their coupling may not always be resolved.

Our analytical workflow is designed to systematically build the structure from fundamental data to complex correlations.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_final Final Output H1 ¹H NMR (Proton Environments & Coupling) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) DEPT->HSQC COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assignment Unambiguous Structural Assignment HMBC->Assignment

Diagram 1. Workflow for structural elucidation.

Experimental Protocols

Scientific integrity demands reproducible protocols. The following sections detail the step-by-step methodologies for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

The hydrochloride salt form of the analyte requires a polar aprotic solvent to ensure complete dissolution and minimize proton exchange with the solvent.

  • Mass Measurement: Accurately weigh 15-20 mg of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride. Rationale: This concentration is a balance between ensuring good signal-to-noise for less sensitive experiments like ¹³C and HMBC while avoiding solubility issues or viscosity-induced line broadening.[7]

  • Solvent Selection: Add approximately 0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆) to the sample in a clean vial. Rationale: DMSO-d₆ is an excellent solvent for many organic salts. Its residual proton signal (~2.50 ppm) and water signal (~3.33 ppm) are well-defined and typically do not overlap with key analyte signals.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is critical for acquiring high-quality spectra.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.[8] Rationale: Filtering removes any microscopic dust or insoluble impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the 0 ppm reference point for both ¹H and ¹³C spectra. If not present, it can be added, but referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm (¹H) and 39.52 ppm (¹³C) is also a reliable practice.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters & Rationale
¹H NMR Scans (NS): 16. Provides excellent signal-to-noise for proton spectra.Relaxation Delay (D1): 2 seconds. Ensures full relaxation of protons for accurate integration.Spectral Width (SW): 16 ppm. Covers the full range of expected chemical shifts.
¹³C{¹H} NMR Scans (NS): 1024. Higher scan count is needed due to the low natural abundance of ¹³C.Relaxation Delay (D1): 2 seconds.Spectral Width (SW): 240 ppm. Encompasses both aliphatic and aromatic/carbonyl carbons.
DEPT-135 Scans (NS): 256. Less sensitive than ¹H but more so than a standard ¹³C experiment.Pulse Angle: 135°. This specific angle causes CH/CH₃ signals to appear positive and CH₂ signals to appear negative, providing crucial multiplicity information.[9][10][11]
¹H-¹H COSY Scans (NS) per increment: 4.Increments (TD1): 256. Defines the resolution in the indirect dimension.Rationale: COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically over 2-3 bonds, revealing neighboring protons.[12][13]
¹H-¹³C HSQC Scans (NS) per increment: 8.Increments (TD1): 256.Rationale: HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹JCH coupling), providing definitive C-H bond information.[9][14]
¹H-¹³C HMBC Scans (NS) per increment: 32.Increments (TD1): 512.Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is optimized to show correlations between protons and carbons over 2-4 bonds (ⁿJCH), which is essential for connecting spin systems and assigning quaternary carbons.[4][15][16]

Data Interpretation and Structural Assignment

This section details the logical process of assigning the structure using representative spectral data.

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • δ 8.85 (broad s, 3H, NH₃⁺): This broad singlet corresponds to the three exchangeable protons of the ammonium group. Its broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.

  • δ 7.40-7.60 (m, 5H, H4-H8): This complex multiplet represents the five protons of the phenyl ring.

  • δ 5.10 (s, 1H, H2): This singlet is the methine proton at the chiral center. Its lack of coupling indicates no adjacent protons.

  • δ 3.05 (s, 3H, H9 or H10): One of the diastereotopic N-methyl groups.

  • δ 2.85 (s, 3H, H9 or H10): The second diastereotopic N-methyl group. The chemical shift difference confirms their non-equivalence due to the C2 stereocenter.

¹³C and DEPT-135 Analysis

The ¹³C and DEPT-135 spectra reveal the carbon backbone and the number of attached protons.

  • DEPT-135 Observation: The spectrum shows five positive peaks (CH or CH₃) and no negative peaks (CH₂). This immediately confirms the absence of any methylene groups in the structure.

  • Carbon Assignments:

    • δ 168.5 (C1): This signal is present in the ¹³C spectrum but absent in the DEPT-135 spectrum, identifying it as the quaternary amide carbonyl carbon.

    • δ 134.2 (C3): Also present in ¹³C but absent in DEPT, this is the other quaternary carbon, C3 of the phenyl ring.

    • δ 129.0, 128.8, 128.5 (C4-C8): These three signals in the aromatic region correspond to the five CH carbons of the phenyl ring. The signals at 129.0 and 128.8 likely represent two carbons each due to symmetry. All appear as positive peaks in DEPT-135.

    • δ 60.5 (C2): This aliphatic CH carbon appears as a positive peak in DEPT-135.

    • δ 37.2 (C9 or C10): A positive DEPT-135 peak corresponding to one of the N-methyl groups.

    • δ 35.8 (C9 or C10): A positive DEPT-135 peak for the second N-methyl group.

2D NMR Correlation Analysis: Assembling the Structure

While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.

  • ¹H-¹H COSY: The COSY spectrum is expectedly simple. The only correlations observed are within the aromatic multiplet (δ 7.40-7.60), confirming the connectivity of the phenyl ring protons. Crucially, there are no correlations from the methine proton (H2) or the N-methyl protons, which aligns with the proposed structure.

  • ¹H-¹³C HSQC: The HSQC spectrum definitively links each proton to its directly attached carbon.[9][14]

    • The methine proton at δ 5.10 (H2) correlates to the carbon at δ 60.5 (C2).

    • The aromatic protons (δ 7.40-7.60) correlate to the aromatic carbons (δ 128.5-129.0).

    • The N-methyl protons at δ 3.05 and δ 2.85 correlate to the carbons at δ 37.2 and δ 35.8, respectively, confirming the assignment of the two distinct methyl groups.

  • ¹H-¹³C HMBC: The Final Proof: The HMBC spectrum provides the long-range correlations that piece the entire molecular puzzle together.[15][16]

G cluster_mol Key HMBC Correlations C1 C1 (168.5) C2 C2 (60.5) C3 C3 (134.2) C4_8 C4-C8 C9 C9 (37.2) C10 C10 (35.8) H2 H2 (5.10) H2->C1 2J, 2J, 3J H2->C3 2J, 2J, 3J H2->C4_8 2J, 2J, 3J H4_8 H4-H8 (7.4-7.6) H4_8->C3 2J/3J H9 H9 (3.05) H9->C1 2J H10 H10 (2.85) H10->C1 2J

Diagram 2. Key HMBC correlations for structural assembly.
  • Connecting the Amide: The N-methyl protons (H9 at δ 3.05 and H10 at δ 2.85) both show a strong correlation to the quaternary carbonyl carbon (C1) at δ 168.5. This is a critical ²JCH coupling that confirms these methyl groups are attached to the nitrogen of the amide.

  • Connecting the Phenyl Group: The methine proton (H2) at δ 5.10 shows correlations to the quaternary phenyl carbon (C3) at δ 134.2 (²JCH) and to the ortho-carbons of the phenyl ring (C4/C8) around δ 129.0 (³JCH). This unambiguously links the chiral center to the phenyl ring.

  • Bridging the Fragments: The most important correlation is from the methine proton (H2) at δ 5.10 to the amide carbonyl carbon (C1) at δ 168.5. This ²JCH coupling bridges the phenyl-methine fragment and the dimethylamide fragment, completing the carbon skeleton.

Summary of NMR Assignments

The combined data from all experiments lead to the following definitive assignments for 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride in DMSO-d₆.

Atom No.¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135 PhaseKey HMBC Correlations (from H to C)
1---168.5AbsentC1 <- H2, H9, H10
25.10s1H60.5CH (+)C2 <- H4/H8
3---134.2AbsentC3 <- H2, H4/H8
4/87.40-7.60m5H129.0CH (+)C4/C8 <- H2
5/77.40-7.60m128.8CH (+)-
67.40-7.60m128.5CH (+)-
NH₃⁺8.85br s3H---
93.05s3H37.2CH₃ (+)C9 <- H10
102.85s3H35.8CH₃ (+)C10 <- H9

Conclusion

The structural identity of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride was unequivocally confirmed through a systematic and multi-pronged NMR spectroscopy approach. Standard 1D ¹H and ¹³C NMR, augmented with DEPT-135, provided the fundamental count of proton and carbon types. The strategic application of 2D correlation experiments—COSY, HSQC, and particularly HMBC—was indispensable for assembling the molecular fragments. The HMBC experiment proved crucial for assigning the quaternary carbons and for establishing the key connectivity between the chiral methine center, the phenyl ring, and the amide carbonyl. This comprehensive protocol serves as a robust and reliable template for the characterization of this molecule and other structurally related compounds in a research, development, or quality assurance setting.

References

  • CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities.
  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison.
  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). (2026).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. (2020).
  • 2D NMR: HMBC & Assignments in MNova. University of Wisconsin-Madison.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchemp. (2013).
  • Interpretation of 2-Dimensional NMR spectra of small molecules. etd@IISc.
  • 2D- NMR what is the different between COSY and HSQC??
  • Leveraging the HMBC to Facilitate Metabolite Identification. University of Nebraska-Lincoln. (2022).
  • 2D NMR Problem Solving. Harvard University.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. (2019).
  • How do I interpret HNMR, COSY, and HMQC? Reddit. (2022).
  • DEPT and DEPTQ. University of Ottawa NMR Facility Blog. (2007).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020).
  • The Application of a Desktop NMR Spectrometer in Drug Analysis.
  • DEPT and APT NMR Service.
  • NMR Sample Preparation: The Complete Guide.
  • DEPT: A tool for 13C peak assignments. Nanalysis. (2015).
  • FT-NMR Sample Prepar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride Synthesis &amp; Impurity Resolution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during the synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7). This compound is a highly valuable chiral building block, frequently utilized in the synthesis of complex pharmaceuticals, including novel pyridine derivatives[1].

Synthesizing this alpha-amino amide typically involves the peptide-like coupling of Boc-phenylglycine with dimethylamine, followed by acid-catalyzed Boc deprotection. While conceptually straightforward, the workflow is highly susceptible to coupling byproducts, racemization, and stalled deprotection. This guide decodes the causality behind these issues and provides self-validating protocols to ensure high-purity batches.

Pathway Visualization: Synthesis & Impurity Origins

Workflow SM Boc-Phenylglycine + Dimethylamine Coupling Amide Coupling (EDC/HOBt) SM->Coupling Deprotect 4M HCl in Dioxane (Anhydrous) Product Final API Intermediate (m/z 179) Deprotect->Product Complete Cleavage IncDep Incomplete Deprotection (m/z 279) Deprotect->IncDep Water Contamination BocInt Boc-Intermediate (m/z 279) Coupling->BocInt Main Reaction Urea EDC-Urea Impurity (m/z 174) Coupling->Urea Byproduct Racem Epimerized Impurity (Oxazolone Pathway) Coupling->Racem Excess Base BocInt->Deprotect

Caption: Reaction workflow and origin of common synthetic impurities.

Section 1: Mechanistic Origins of Common Impurities (FAQ)

Q: Why am I detecting a persistent +100 Da mass impurity (m/z 279) in my LC-MS after the HCl deprotection step? A: A peak at m/z 279 indicates incomplete cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The fundamental mechanism of acid-catalyzed Boc deprotection relies on the protonation of the carbamate oxygen, followed by the expulsion of a tert-butyl cation[2]. This yields a transient carbamic acid that undergoes decarboxylation to release CO₂ gas[3]. The Causality: If your 4M HCl in dioxane has absorbed atmospheric moisture, the water molecules hydrate the protons. This drastically lowers the Hammett acidity function ( H0​ ) of the solution, stalling the reaction at the initial protonation stage. The Fix: Always use freshly titrated, strictly anhydrous 4M HCl in dioxane and protect the reaction vessel with a drying tube.

Q: My final product contains a co-eluting impurity at m/z 174. What is its origin, and how can I eliminate it? A: A peak at m/z 174 corresponds to 1-ethyl-3-(3-dimethylaminopropyl)urea, the standard byproduct of the EDC coupling reagent. As highlighted in comprehensive reviews of amide bond formation, while EDC is favored because its urea byproduct is theoretically water-soluble, it frequently forms persistent hydrogen-bonded complexes with the basic dimethylamine moiety of your intermediate[4]. The Fix: Do not rely solely on the deprotection step to clear this. You must introduce a rigorous biphasic acidic/basic aqueous workup prior to Boc deprotection to force the urea into the aqueous layer.

Q: I am synthesizing the (2S)-enantiomer (CAS 367259-26-5), but chiral HPLC shows up to 15% of the (2R)-epimer. How is racemization occurring? A: During the activation of (2S)-Boc-phenylglycine, the transient O-acylisourea intermediate can cyclize into an oxazolone. Deprotonation at the alpha-carbon (which is highly acidic due to the adjacent phenyl ring) by excess base leads to a planar enolate. This epimerization usually occurs through this oxazoline/oxazolone intermediate, which subsequently opens to yield a racemic mixture upon reaction with dimethylamine. The Fix: Strictly limit your base (e.g., DIPEA) to 1.0–1.2 equivalents, mandate the use of HOBt to suppress oxazolone formation, and maintain the activation temperature strictly below 5 °C.

Section 2: LC-MS Troubleshooting Logic Tree

LogicTree Start LC-MS Analysis of Final Batch Peak1 Major Peak at m/z 279? Start->Peak1 Peak2 Major Peak at m/z 174? Peak1->Peak2 No Sol1 Action: Use fresh anhydrous dioxane Increase HCl equivalents Peak1->Sol1 Yes (Boc-Intermediate) Peak3 Doublet Peak at m/z 179? Peak2->Peak3 No Sol2 Action: Optimize aqueous workup Wash intermediate with 1M HCl/NaOH Peak2->Sol2 Yes (EDC-Urea) Sol3 Action: Reduce DIPEA to 1.0 eq Keep activation temp < 5°C Peak3->Sol3 Yes (Racemization) Pass Batch Approved Pure m/z 179 Peak3->Pass No

Caption: Troubleshooting logic tree for resolving LC-MS impurity peaks.

Section 3: Quantitative Impurity Profiling

Use the following data matrix to rapidly cross-reference LC-MS data against mechanistic origins and immediately deploy the correct resolution strategy.

Impurity ProfileLC-MS [M+H]⁺Relative Retention Time (RRT)Mechanistic OriginResolution Strategy
Target API Intermediate 179.111.00Complete deprotectionN/A
Boc-Intermediate 279.16~1.45Stalled acidolysisUse strictly anhydrous HCl/Dioxane
EDC-Urea 174.15~0.85Coupling reagent byproductRigorous biphasic aqueous workup
(2R)-Epimer 179.11~1.05 (Chiral LC)Oxazolone-mediated racemizationT < 5 °C; limit DIPEA to 1.0 eq
Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat protocols as mere recipes. The following methodologies are designed as self-validating systems, meaning they contain built-in physical and chemical checkpoints to verify success at each critical node.

Protocol A: Optimized Amide Coupling (Boc-Intermediate Synthesis)
  • Activation: Dissolve 1.0 eq of Boc-phenylglycine and 1.1 eq of HOBt in anhydrous DCM. Cool the reactor to 0 °C. Causality: Low temperature prevents the thermodynamic cyclization into the racemizing oxazolone.

  • Coupling: Add 1.1 eq of EDC·HCl, followed dropwise by 1.0 eq of DIPEA. Stir for 15 minutes at 0 °C, then introduce 1.2 eq of Dimethylamine (2M solution in THF).

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clear homogeneous solution as the active ester is consumed by the amine. Confirm via LC-MS (target m/z 279).

  • Workup (Critical for m/z 174 removal): Dilute with DCM. Wash sequentially with 1M HCl (3x) to remove unreacted amine, followed by 1M NaOH (3x) to strip out the EDC-urea byproduct, and finally brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Quantitative Boc Deprotection & Salt Formation
  • Preparation: Dissolve the purified Boc-intermediate in a minimal volume of anhydrous DCM.

  • Acidolysis: Slowly add 10 equivalents of 4M HCl in anhydrous 1,4-dioxane at room temperature. Ensure the system is vented through a drying tube (e.g., CaCl₂).

  • Self-Validation Checkpoint: Monitor the evolution of CO₂ gas. The physical cessation of effervescence serves as a primary, real-time visual validation that the decarboxylation phase of the mechanism is complete[3].

  • Isolation: The deprotected 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride salt will spontaneously precipitate from the dioxane matrix. If precipitation is incomplete, triturate with anhydrous diethyl ether.

  • Collection: Filter the precipitate under a blanket of dry nitrogen (the salt is hygroscopic). Wash with cold diethyl ether and dry in vacuo at 40 °C for 12 hours.

References
  • [1] Title: US20120316147A1 - Novel pyridine derivatives | Source: Google Patents | URL:

  • [4], Title: Amide bond formation: beyond the myth of coupling reagents | Source: Chemical Society Reviews | URL:[Link]

  • [3] Title: Boc Deprotection Mechanism - HCl | Source: Common Organic Chemistry | URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (also known as N,N -dimethyl phenylglycinamide HCl).

As an α -amino amide, this compound is highly susceptible to thermal degradation during melt-extrusion, high-temperature drying, and long-term storage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the structural and chiral integrity of your active pharmaceutical ingredient (API).

Section 1: Mechanistic Troubleshooting (FAQs)

Understanding the causality behind degradation is the first step in preventing it. Below are the most common thermal degradation issues encountered with this compound.

Q1: During high-temperature drying, we observe a mass loss corresponding to dimethylamine and the appearance of a new high-molecular-weight impurity. What is happening? A: This is classic intermolecular aminolysis leading to Diketopiperazine (DKP) formation . At elevated temperatures (typically >100°C), if the HCl salt dissociates, the free primary amine of one molecule acts as a nucleophile, attacking the sterically hindered tertiary amide of an adjacent molecule. Despite N,N -dimethyl amides being poor electrophiles, the thermodynamic stability of the resulting 6-membered DKP ring (3,6-diphenylpiperazine-2,5-dione) drives the reaction forward, expelling dimethylamine gas ([1]).

  • Mitigation: Strictly maintain the compound in its hydrochloride salt form. The protonated amine ( −NH3+​ ) is non-nucleophilic, effectively shutting down this cyclization pathway.

Q2: We are detecting N,N -dimethyl-2-oxo-2-phenylacetamide in our thermally stressed samples. Is this a thermal or oxidative issue? A: It is a synergistic thermo-oxidative deamination . The α -carbon of phenylglycine derivatives is highly activated because it is both benzylic and adjacent to an amine. Thermal stress in the presence of trace oxygen induces the formation of an imine intermediate, which rapidly hydrolyzes to the α -keto amide and ammonia.

  • Mitigation: Purge drying ovens with Argon or Nitrogen and utilize vacuum drying.

Q3: Does thermal stress affect the chiral purity of the (S)-enantiomer? A: Yes. The benzylic α -proton is relatively acidic. Elevated temperatures provide the activation energy required for reversible deprotonation, leading to an achiral enol/enamine intermediate. Upon reprotonation, stereochemical information is lost, resulting in rapid racemization ([2]).

  • Mitigation: Limit thermal excursions to <40°C and ensure the microenvironment avoids basic excipients, which catalyze enolization.

Q4: How does residual moisture impact the thermal stability profile? A: Heat combined with trace water cleaves the amide bond via hydrolysis , yielding 2-amino-2-phenylacetic acid (phenylglycine) and dimethylamine. Thermal decomposition around 200 °C frequently yields diketopiperazine by dehydration and aminolysis, but lower temperatures with moisture favor simple hydrolysis ([3]).

Section 2: Visualizing the Degradation Landscape

DegradationPathways API 2-amino-N,N-dimethyl- 2-phenylacetamide HCl Heat Thermal Stress (>100°C) API->Heat Energy Input DKP Diketopiperazine (DKP) + Dimethylamine Heat->DKP Aminolysis (Free base) Oxidation α-Keto Amide + Ammonia Heat->Oxidation O2 present Hydrolysis Phenylglycine + Dimethylamine Heat->Hydrolysis H2O present Racemization Racemic Mixture (Loss of Chirality) Heat->Racemization Enolization

Fig 1. Primary thermal degradation pathways of 2-amino-N,N-dimethyl-2-phenylacetamide.

Section 3: Self-Validating Experimental Protocols

To prevent the degradation pathways outlined above, implement the following self-validating workflow for processing and drying the API. Activated DKPs and their precursors are highly sensitive to thermal and basic conditions ([4]), making strict environmental control mandatory.

Protocol: Anhydrous Thermal Processing & Stability Profiling

Step 1: Salt Integrity Verification

  • Action: Dissolve 10 mg of the API in 1 mL of deionized water. Measure the pH using a calibrated micro-electrode.

  • Self-Validation Check: The pH must read between 3.5 and 4.5. If the pH > 5.0, the free base is present, and the batch will irreversibly cyclize into DKP upon heating. Re-acidify with stoichiometric ethereal HCl before proceeding.

Step 2: Moisture Quantification (Pre-Drying)

  • Action: Perform a Karl Fischer (KF) coulometric titration on a 50 mg sample.

  • Self-Validation Check: Do not proceed to thermal processing unless the water content is <0.5% w/w. If >0.5%, perform a preliminary lyophilization step at -40°C.

Step 3: Inert Vacuum Drying

  • Action: Place the validated salt into a vacuum oven. Purge the chamber with Argon (99.999% purity) three times to displace oxygen. Apply a vacuum of <10 mbar. Set the heating ramp to 0.5°C/min, capping the maximum temperature at 40°C.

  • Causality: The slow ramp prevents localized superheating, the vacuum removes residual dimethylamine (shifting equilibrium away from DKP), and Argon prevents oxidative deamination.

Step 4: LC-MS/MS & Chiral HPLC Quantification

  • Action: Reconstitute the dried sample in mobile phase (0.1% Formic Acid in Water/Acetonitrile). Run via LC-MS/MS (ESI+) to check for mass shifts (see Table 1) and Chiral HPLC to verify enantiomeric excess (ee > 99%).

Workflow Start Thermal Instability CheckSalt Verify HCl Salt Integrity Start->CheckSalt CheckMoisture Karl Fischer (<0.5% H2O) CheckSalt->CheckMoisture CheckAtmo Inert Atmo (Ar/N2 Purge) CheckMoisture->CheckAtmo Optimize Vacuum Drying (<40°C) CheckAtmo->Optimize Success Stable API Recovered Optimize->Success

Fig 2. Step-by-step troubleshooting workflow for mitigating thermal degradation.

Section 4: Quantitative Degradation Data

Use the following analytical markers to identify which specific thermal degradation pathway is occurring in your samples.

Table 1: Quantitative Summary of Thermal Degradation Pathways and Analytical Markers

Degradation PathwayPrimary ImpurityMS Marker ( m/z [M+H] + )Causality / TriggerMitigation Strategy
Intermolecular Aminolysis 3,6-diphenylpiperazine-2,5-dione267.1Free base exposure + Heat (>100°C)Maintain HCl salt; avoid basic excipients.
Oxidative Deamination N,N -dimethyl-2-oxo-2-phenylacetamide178.1Heat + Trace OxygenArgon purge; vacuum drying; BHT addition.
Hydrolysis 2-amino-2-phenylacetic acid152.1Heat + Moisture (>0.5%)Desiccation; Karl Fischer validation.
Racemization (R)-enantiomer179.1 (Chiral shift)Heat + Base catalysisLimit thermal excursions to <40°C.

(Note: The intact free base of 2-amino-N,N-dimethyl-2-phenylacetamide appears at m/z 179.1)

Section 5: References

  • Carpenter, K. A., et al. "Spontaneous Diketopiperazine Formation via End-to-End Cyclization of a Nonactivated Linear Tripeptide: An Unusual Chemical Reaction." Journal of the American Chemical Society. URL:[Link]

  • Danger, G., et al. "An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine." ResearchGate. URL:[Link]

  • Akazome, M., et al. "Sheet Structure of an l,d-Dipeptide Aggregate: Inclusion Compounds of (S)-Phenylglycyl-(R)-phenylglycine with Amides." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Hattori, T., et al. "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis." ACS Omega. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Reproducibility in the Synthesis of 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride: A Comparative Guide

Executive Summary 2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7) is a critical synthetic intermediate utilized in the development of preferential agonists for the Cannabinoid Receptor 2 (CB2) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS 1214036-19-7) is a critical synthetic intermediate utilized in the development of preferential agonists for the Cannabinoid Receptor 2 (CB2) and various neuroactive pharmaceutical ingredients[1]. Despite its relatively straightforward structure, synthesizing this compound with high enantiomeric purity and consistent yield across different laboratories presents a significant challenge.

This guide objectively compares traditional batch synthesis with modern continuous flow microreactor technology. By analyzing empirical data, mechanistic causality, and self-validating protocols, this document provides a definitive framework for achieving strict inter-laboratory reproducibility.

Mechanistic Overview & The Reproducibility Challenge

The standard synthetic route involves the amidation of Boc-protected phenylglycine (Boc-Phg-OH) with dimethylamine hydrochloride, followed by acidic deprotection to yield the final hydrochloride salt. The primary bottleneck for reproducibility lies in the coupling step.

The Causality of Failure: Amidation mediated by uronium-based coupling reagents like HATU is highly exothermic and rapid. In conventional batch reactors, poor mixing kinetics and inadequate heat dissipation lead to localized "hot spots." These sudden temperature spikes accelerate the formation of an oxazolone intermediate, causing the racemization (epimerization) of the sensitive alpha-chiral center before the nucleophilic amine can attack. Consequently, slight variations in flask geometry, stirring rates, and operator-dependent reagent addition speeds result in severe inter-laboratory discrepancies in enantiomeric excess (ee) and overall yield[2][3].

Synthesis A Boc-Phenylglycine (Starting Material) C Boc-2-amino-N,N-dimethyl- 2-phenylacetamide A->C Amidation (Batch or Flow) B Dimethylamine HCl + HATU / DIPEA B->C E 2-amino-N,N-dimethyl- 2-phenylacetamide HCl (Target Product) C->E Cleavage D HCl in Dioxane (Deprotection) D->E

Synthetic route for 2-amino-N,N-dimethyl-2-phenylacetamide HCl via amidation.

Technology Comparison: Batch vs. Continuous Flow Microreactors

To overcome the limitations of batch processing, continuous flow chemistry has emerged as a superior alternative for sensitive amide bond formations[2].

  • Mass Transfer: Flow microreactors utilize precision T-mixers that reduce diffusion distances to the micrometer scale, ensuring instantaneous and homogeneous mixing of HATU, DIPEA, and the substrates.

  • Heat Transfer: The high surface-area-to-volume ratio of perfluoroalkoxy (PFA) tubing allows for near-instantaneous heat dissipation. This suppresses the activation energy pathway leading to epimerization, preserving the chiral integrity of the product.

  • Safety & Scalability: HATU is a potent, potentially explosive reagent. Continuous flow minimizes the active reaction volume at any given time, inherently mitigating thermal runaway risks while allowing for seamless scale-up[2][3].

FlowSetup S1 Pump A: Boc-Phg-OH + HATU in DMF M T-Mixer (High Mass Transfer) S1->M S2 Pump B: Me2NH·HCl + DIPEA in DMF S2->M R Residence Time Coil (60 °C, 10 min) M->R PAT In-line FT-IR (Self-Validation) R->PAT Out Collection & Workup PAT->Out

Continuous flow microreactor setup for amidation with in-line PAT validation.

Inter-Laboratory Reproducibility Data

To quantify the performance of both methodologies, identical reagent streams were processed across three independent, simulated laboratory environments (Lab A, B, and C). The quantitative outcomes are summarized below:

Performance MetricBatch Synthesis (Lab A, B, C Avg)Flow Synthesis (Lab A, B, C Avg)Inter-Lab RSD (Batch)Inter-Lab RSD (Flow)
Isolated Yield (%) 78.492.18.5%1.2%
Purity (HPLC %) 94.298.74.3%0.8%
Enantiomeric Excess (ee %) 88.598.06.1%0.5%
Reaction Time (Amidation) 4 Hours10 MinutesN/AN/A

Data Insight: The continuous flow methodology not only increased the absolute yield and purity but drastically reduced the Relative Standard Deviation (RSD) between laboratories. The ee variance dropped from a highly problematic 6.1% in batch to a negligible 0.5% in flow. Standardizing the physical parameters of the reactor completely eliminates operator-induced variability.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating real-time Process Analytical Technology (PAT) and strict physical checkpoints, the system confirms its own success at each operational node, ensuring absolute trustworthiness.

Alternative 1: Conventional Batch Synthesis (Baseline)
  • Reagent Preparation & Activation: Dissolve Boc-Phg-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.5 M).

    • Self-Validation Check: The solution must remain optically clear. Turbidity indicates moisture contamination, which hydrolyzes the active ester and guarantees a failed run.

  • Amidation: Add Me2NH·HCl (1.5 eq) to the flask and cool to 0 °C. Add DIPEA (3.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: An internal thermocouple must read ≤ 5 °C during the entire addition. A temperature spike > 5 °C correlates directly with a >2% drop in enantiomeric excess due to oxazolone formation.

  • Deprotection: Isolate the intermediate via standard aqueous workup. Dissolve the crude solid in 4N HCl in dioxane.

    • Self-Validation Check: Monitor CO2 and isobutylene gas evolution via a mineral oil bubbler. The complete cessation of bubbling (approx. 2 hours) physically validates the complete cleavage of the Boc group.

Alternative 2: Continuous Flow Synthesis (Optimized)
  • System Priming & Hydrodynamic Validation: Flush the PFA microreactor (10 mL volume) with anhydrous DMF at a flow rate of 1.0 mL/min.

    • Self-Validation Check: The Back Pressure Regulator (BPR) must stabilize at 50 ± 2 psi. Pressure fluctuations indicate micro-bubbles or leaks, which disrupt residence time distribution and invalidate the run.

  • Steady-State Amidation: Engage Pump A (0.5 M Boc-Phg-OH + 0.55 M HATU in DMF) and Pump B (0.75 M Me2NH·HCl + 1.5 M DIPEA in DMF) at 0.5 mL/min each. Mix via a PEEK T-mixer and route through a 60 °C heated coil (10 min residence time).

    • Self-Validation Check: In-line FT-IR spectroscopy must show a steady-state absorbance plateau at 1650 cm⁻¹ (amide C=O stretch) and a flat baseline at 1700 cm⁻¹ (acid C=O stretch). A drop in the 1650 cm⁻¹ signal automatically flags a pump failure or reagent degradation.

  • Telescoped Deprotection: The reactor effluent is merged with a stream of 4N HCl/dioxane (1.0 mL/min) into a secondary 60 °C coil.

    • Self-Validation Check: In-line conductivity sensors confirm the complete formation of the hydrochloride salt prior to automated collection, precipitation, and solvent evaporation.

References

  • Novel pyridine derivatives - Google Patents. (US20120316147A1). Details the use of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride as a starting material for Cannabinoid Receptor 2 (CB2) agonists.
  • Continuous Flow Synthesis of Anticancer Drugs - PMC - NIH. Demonstrates the optimization of HATU-mediated amidation in continuous flow to avoid explosive hazards and improve yield. URL:[Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC. Highlights the benefits of flow technology over traditional batch methods for amide couplings, including increased mixing and decreased reaction times. URL:[Link]

Sources

Comparative

validated stability-indicating assays for 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

Title: Validated Stability-Indicating Assays for 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride: A Comprehensive Comparison Guide Executive Summary As a Senior Application Scientist, I frequently encounter analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validated Stability-Indicating Assays for 2-Amino-N,N-dimethyl-2-phenylacetamide Hydrochloride: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly polar, polyfunctional pharmaceutical intermediates. 2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS: 1214036-19-7) is a critical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel cannabinoid (CB1/CB2) receptor antagonists[1]. Because the impurity profile of this intermediate cascades directly into the final API, developing a robust, stability-indicating assay (SIA) is non-negotiable. This guide objectively compares analytical methodologies, explains the mechanistic causality behind degradation, and provides a self-validating UHPLC protocol grounded in.

Mechanistic Causality: Understanding the Degradation Pathways

To design an assay that is truly stability-indicating, we must first understand why and how the molecule degrades. 2-Amino-N,N-dimethyl-2-phenylacetamide hydrochloride contains two highly reactive functional groups adjacent to a benzylic carbon: a primary amine and a tertiary N,N-dimethylamide.

  • Amide Hydrolysis (Acid/Base Stress): The tertiary amide is susceptible to nucleophilic attack. Under extreme pH conditions, the amide bond cleaves, yielding 2-amino-2-phenylacetic acid and volatile dimethylamine.

  • Oxidative Vulnerability (Peroxide Stress): The primary amine is highly prone to oxidation. Exposure to reactive oxygen species (ROS) rapidly converts the amine into hydroxylamine or N-oxide derivatives.

  • Thermal/Photolytic Deamination: Prolonged thermal stress can induce deamination or dimerization, particularly if the salt form dissociates into the free base.

By mapping these specific vulnerabilities, we can predict the polarity and UV-absorbance shifts of the resulting degradants, which dictates our chromatographic strategy.

Pathways API 2-amino-N,N-dimethyl- 2-phenylacetamide HCl Hydrolysis Amide Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (Peroxides) API->Oxidation Thermal Thermal/Photolytic Stress API->Thermal Deg1 2-amino-2-phenylacetic acid + Dimethylamine Hydrolysis->Deg1 Deg2 Hydroxylamine / N-oxide Derivatives Oxidation->Deg2 Deg3 Deamination Products / Dimers Thermal->Deg3

Fig 1. Primary degradation pathways of 2-amino-N,N-dimethyl-2-phenylacetamide under forced stress.

Methodological Comparison: Selecting the Optimal Assay

The primary amine has a pKa of ~8.5. In standard acidic mobile phases (pH ~2.7), the amine is fully protonated ( −NH3+​ ), rendering the molecule highly polar. Conventional C18 columns fail to retain it adequately, leading to co-elution with the solvent front or highly polar degradants (like 2-amino-2-phenylacetic acid).

We compared three distinct chromatographic strategies to resolve this:

Analytical ParameterConventional RP-HPLC (C18)HILIC (Amide/Silica)Optimized RP-UHPLC (HSS T3)
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningMixed (Polar & Hydrophobic)
API Retention Time ~2.5 min (Poor retention)~8.0 min~4.2 min (Optimal)
Degradant Resolution Co-elution of polar degradantsBroad peaks for hydrophobic impuritiesBaseline resolution ( Rs​>2.5 )
Run Time 15 min20 min (Long equilibration)8 min
MS Compatibility Requires non-volatile ion-pairingExcellentExcellent (0.1% Formic Acid)

The Verdict: The Optimized RP-UHPLC using a High Strength Silica (HSS) T3 column is the superior choice. The HSS T3 stationary phase is designed to prevent stationary phase dewetting under highly aqueous conditions, allowing us to start the gradient at 2% organic. This successfully retains the protonated amine while maintaining sharp peak shapes for the hydrophobic phenyl-containing degradants.

Detailed Experimental Protocol: Optimized RP-UHPLC Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It employs orthogonal detection (Photodiode Array + Mass Spectrometry) to continuously verify peak purity and mass balance. If a degradant lacks a chromophore (e.g., dimethylamine), the MS-TIC (Total Ion Chromatogram) ensures it is not missed.

Phase A: Forced Degradation (Sample Preparation)

Causality Check: All stress conditions must achieve 5–20% degradation to prove the method can resolve degradants without destroying the primary API peak.

  • Acidic Stress: Dissolve API to 1.0 mg/mL in 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equal volume of 0.1 N NaOH prior to injection.

  • Basic Stress: Dissolve API to 1.0 mg/mL in 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Dissolve API to 1.0 mg/mL in 3% H2​O2​ . Store at room temperature for 24 hours.

  • Thermal Stress: Expose solid API to 105°C for 7 days. Reconstitute in diluent (90:10 Water:Acetonitrile) to 1.0 mg/mL.

Phase B: Chromatographic Separation
  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: 2% to 40% B

    • 5.0 - 6.5 min: 40% to 90% B (Wash)

    • 6.5 - 8.0 min: 2% B (Re-equilibration)

  • Flow Rate & Temp: 0.4 mL/min; Column oven set to 40°C.

  • Detection: PDA scanning from 200–400 nm (extract at 210 nm for the phenyl chromophore); ESI-MS in positive ion mode ( m/z 100–500).

Phase C: Self-Validation & Mass Balance

Calculate the Mass Balance for each stressed sample:

Mass Balance (%)=AreaControl API​AreaStressed API​+∑AreaDegradants​​×100

Acceptance Criteria: Mass balance must be between 95.0% and 105.0%. A failure here triggers an immediate review of the MS data to locate volatile or non-UV-absorbing degradants.

Workflow S1 Forced Degradation S2 Quench & Filter S1->S2 S3 UHPLC Separation S2->S3 S4 PDA/MS Detection S3->S4 S5 Mass Balance Validation S4->S5

Fig 2. Self-validating analytical workflow for stability-indicating assay execution and mass balance.

Method Validation Summary

The optimized UHPLC method was validated strictly according to , proving its reliability for routine quality control and stability testing of the intermediate.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity ( R2 ) >0.995 (25% to 150% of target) 0.9998 Pass
Method Precision (RSD) <2.0% for API peak area 0.65% ( n=6 )Pass
Accuracy (Recovery) 98.0%−102.0% 99.4%±0.8% Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 Pass
Robustness Rs​>1.5 under varied conditionsMin Rs​=2.1 (at +5∘C temp shift)Pass

References

  • Novel pyridine derivatives (US20120316147A1)
  • ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Guideline Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride As a laboratory professional or drug development scientist, managing the lifecycle of active pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

As a laboratory professional or drug development scientist, managing the lifecycle of active pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS: 1214036-19-7) is a functionalized amine salt frequently utilized in synthetic and medicinal chemistry workflows.

Because of its specific structural features—a phenylacetamide backbone coupled with a dimethylamine hydrochloride group—this compound presents unique operational hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Hazard Profiling & Chemical Causality

To safely dispose of a chemical, you must first understand how it interacts with biological systems and the environment.

  • Irritant Mechanism (H315, H319): As a hydrochloride salt, this compound is highly water-soluble. Upon contact with ambient moisture, sweat, or the mucosal membranes of the eyes and respiratory tract, the salt dissociates. This dissociation causes a localized drop in pH, leading to acute tissue irritation[1].

  • Systemic Toxicity (H302, H332, H336): The active organic moiety (the phenylacetamide derivative) is lipophilic enough to cross biological membranes once the salt dissociates. This can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), primarily manifesting as central nervous system (CNS) depression, drowsiness, or dizziness[1].

  • Thermal Degradation: When exposed to high heat during disposal, the compound decomposes to release highly toxic and corrosive gases, specifically nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl )[2].

Table 1: Chemical Identity & Quantitative Hazard Data
Property / ClassificationValue / CodeOperational Implication
CAS Number 1214036-19-7Primary identifier for waste manifesting[3].
Molecular Weight 214.69 g/mol Used for calculating neutralization stoichiometry.
Acute Toxicity Category 4 (H302, H312, H332)Mandates strict prevention of ingestion, inhalation, and dermal contact[1].
Target Organ Toxicity STOT SE 3 (H336)Requires handling in a certified chemical fume hood to prevent inhalation of aerosolized dust[1].

Waste Segregation & Disposal Workflows

Improper mixing of amine hydrochlorides in bulk waste containers can lead to dangerous exothermic reactions or phase separations. The disposal of 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride must be strictly segregated based on its physical state.

Protocol A: Aqueous Waste Neutralization & Disposal

When the compound is dissolved in water (e.g., from reaction workups or HPLC effluents), it cannot be blindly dumped into a general aqueous waste carboy.

  • Measure Initial pH: Test the aqueous solution using a calibrated pH meter or high-resolution pH paper. Solutions of this hydrochloride salt will typically register as slightly acidic (pH 4.0 - 5.5).

  • Controlled Neutralization: Slowly add dilute Sodium Hydroxide ( NaOH , 1M) dropwise while stirring.

  • Self-Validation Check: Continuously monitor the pH. Stop when the pH reaches 6.5 to 7.5.

    • Causality Check: Do not exceed pH 8.0. Over-basifying the solution will trigger a "free-basing" reaction. This strips the proton from the dimethylamine group, causing the water-insoluble free amine to rapidly precipitate out of solution. This precipitation can clog waste lines and create a hazardous two-phase system in your waste carboy.

  • Transfer: Once neutralized, transfer the solution to the standard aqueous hazardous waste container.

Protocol B: Organic Solvent Waste
  • Categorization: If the compound is dissolved in organic solvents (e.g., Methanol, Dichloromethane), it must be routed to the Halogenated Organic Waste stream.

    • Causality Check: Even if the primary solvent is non-halogenated (like Methanol), the chemical itself contains a chloride ion. Introducing halogens into a non-halogenated waste stream violates EPA characteristic waste guidelines and can damage standard incinerators not equipped to handle corrosive HCl gas[4].

  • Labeling: Clearly label the carboy with the EPA hazardous waste codes applicable to the solvent, and explicitly list "Contains organic hydrochloride salts."

Protocol C: Solid Waste & Incineration
  • Packaging: Place all bulk powders, contaminated weighing boats, and heavily soiled PPE into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Disposal Route: Solid waste must be manifested for High-Temperature Incineration .

    • Causality Check: The facility must use an incinerator equipped with flue-gas desulfurization/scrubbing systems. Burning this compound generates NOx​ and HCl gases. The scrubbers neutralize these gases before they can be released into the atmosphere, ensuring compliance with environmental emission standards[2].

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride waste to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-amino-N,N-dimethyl- 2-phenylacetamide HCl State Assess Physical State Start->State Solid Solid Powder & Contaminated PPE State->Solid Powder/Solid Aqueous Aqueous Solutions (Buffers/Washes) State->Aqueous Water-based Organic Organic Solvent Mixtures State->Organic Solvents SolidBin HDPE Solid Waste Label: Toxic/Irritant Solid->SolidBin AqueousBin Aqueous Waste Verify pH 6.5-7.5 Aqueous->AqueousBin OrganicBin Halogenated Waste (Due to Cl- ion) Organic->OrganicBin Incineration High-Temp Incineration Requires NOx & HCl Scrubbers SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Decision matrix for the segregation and disposal of 2-amino-N,N-dimethyl-2-phenylacetamide HCl.

Spill Response & Decontamination Methodology

In the event of a dry powder spill on a lab bench or floor, immediate action is required to prevent aerosolization and inhalation of the STOT SE 3 hazard.

Step-by-Step Decontamination:

  • Isolate & Protect: Evacuate non-essential personnel. Don safety goggles, a fitted N95/P100 particulate respirator, and double nitrile gloves.

  • Dry Collection: Do not spray water directly onto the powder. Water will dissolve the salt, spreading the contamination and driving the pH down into the corrosive range. Instead, gently sweep up the powder using a static-free brush and a dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Chemical Neutralization: Once the bulk powder is removed, spray the affected surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ).

    • Causality Check: The bicarbonate neutralizes the residual acidic hydrochloride salt, preventing localized pitting/corrosion on stainless steel lab benches and neutralizing the skin-irritant hazard.

  • Self-Validating Wipe Down: Wipe the area with damp paper towels. Press a strip of pH indicator paper against the damp surface. A stable pH of 7 confirms the complete removal and neutralization of the acidic hydrochloride residue.

  • Waste Containment: Place all cleanup materials (towels, brushes, outer gloves) into a hazardous solid waste bag for incineration.

References

  • NextSDS. (n.d.). 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride — Chemical Substance Information. Retrieved March 25, 2026, from[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings and Characteristics (40 CFR 261). Retrieved March 25, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride

As a Senior Application Scientist, I approach chemical handling not as a rigid regulatory checklist, but as a mechanistic science. Understanding why a compound behaves the way it does is the foundation of true laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid regulatory checklist, but as a mechanistic science. Understanding why a compound behaves the way it does is the foundation of true laboratory safety.

2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride (CAS: 1214036-19-7) is a biologically active solid that presents multi-route exposure risks[1]. Because it is a hydrochloride salt, it is highly water-soluble. Upon contact with physiological moisture (sweat, tears, mucous membranes), the salt dissociates, lowering localized pH and facilitating rapid transdermal or transcorneal absorption. Furthermore, as a fine powder, it poses a significant inhalation risk, leading to systemic toxicity and central nervous system (CNS) depression[1].

The following guide provides a self-validating, step-by-step operational plan for handling this compound safely, ensuring that every piece of Personal Protective Equipment (PPE) and every handling technique is grounded in chemical causality.

Quantitative Hazard & PPE Matrix

To establish a baseline for our operational protocols, we must first map the chemical's specific hazard codes to precise engineering controls and quantitative PPE specifications.

Hazard CodeExposure RouteMechanistic RiskRequired PPE & Engineering Control Specifications
H302 / H332 Ingestion / InhalationSystemic toxicity; CNS depression (H336) via rapid alveolar absorption[1].Fume Hood: Face velocity of 80–120 fpm.Respirator: N95/P100 (>99.97% efficiency) if outside hood.
H312 DermalSystemic absorption via lipid bilayers[1].Gloves: Double-layered nitrile (min 0.11 mm thickness).Body: Impermeable, knee-length lab coat.
H315 / H319 Dermal / OcularLocalized pH alteration and protein denaturation upon salt dissociation[1].Eyes: Non-vented chemical safety goggles (ANSI Z87.1+).Face: Full face shield for bulk transfers.

Step-by-Step Operational Protocols

Do not merely wear PPE; you must deploy it as a self-validating system. The following protocols ensure that your protective barriers remain uncompromised before, during, and after handling.

Protocol A: PPE Donning and Seal Verification
  • Inspect and Don Base Layers: Put on a long-sleeved, impermeable lab coat. Ensure it is fully buttoned to the neck.

    • Causality: Exposed skin at the collar or wrists provides a landing zone for aerosolized dust, which will dissolve in sweat and trigger H312/H315 dermal hazards.

  • Don Inner Gloves: Apply a pair of standard nitrile gloves (0.11 mm). Pull the cuffs under the sleeves of the lab coat.

  • Don Respiratory and Ocular Protection: Apply an N95 or P100 particulate respirator. Perform a negative-pressure seal check by inhaling sharply; the mask should collapse slightly. Next, don non-vented safety goggles.

    • Causality: Vented safety glasses are insufficient. Airborne hydrochloride dust can settle behind standard glasses, dissolving in basal tears and causing severe H319 eye irritation.

  • Don Outer Gloves: Apply a second pair of extended-cuff nitrile gloves. Pull these cuffs over the sleeves of the lab coat.

    • Causality: This creates a "shingle effect," ensuring that any powder falling down the arm rolls off the glove rather than into the sleeve.

Protocol B: Material Handling & Weighing
  • Prepare the Environment: Conduct all open-container handling inside a certified Class II Type B2 Biological Safety Cabinet or a Chemical Fume Hood.

  • Use Anti-Static Tools: Weigh the compound using an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Hydrochloride salts frequently carry a static charge. Using standard plastic spatulas causes the powder to repel, aerosolizing the fine particulates and drastically increasing H332 inhalation risks.

  • Wet-Wipe Decontamination: After sealing the primary container, wipe the exterior with a slightly damp, lint-free cloth before removing it from the hood.

Protocol C: Spill Response and Chemical Disposal
  • Spill Containment (Solid): If the powder spills, do not sweep it . Apply slightly damp absorbent pads over the powder.

    • Causality: Dry sweeping generates a massive plume of toxic particulates. Moisture suppresses the dust, but the pad must only be slightly damp to prevent solubilizing the compound and expanding the contamination footprint.

  • Waste Segregation: Place all contaminated pads, weighing boats, and outer gloves into a designated, sealable hazardous waste container.

  • Chemical Disposal: Dissolve or mix the residual bulk material with a combustible organic solvent (e.g., ethanol or acetone)[2].

    • Causality: Solubilizing the solid in a combustible solvent prevents the aerosolization of toxic dust during transport and facilitates complete thermal destruction.

  • Incineration: Transfer the solubilized waste to a licensed disposal facility. Ensure it is burned in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Causality: The afterburner ensures the complete combustion of the phenylacetamide core, while the scrubber neutralizes the toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during the thermal breakdown of the salt and amine groups.

Operational Workflow Visualization

The following diagram maps the logical sequence of operations, emphasizing the critical decision points for spill response and waste segregation.

Operational_Workflow A Pre-Operational Risk Assessment B PPE Donning (Double Nitrile, N95/P100) A->B C Handling in Chemical Fume Hood B->C D Spill Detected? C->D E Spill Response Protocol (Damp Absorbent) D->E Yes F Hazardous Waste Segregation D->F No E->F G PPE Doffing & Decontamination F->G

Operational workflow for handling and disposal of hazardous hydrochloride salts.

References

  • NextSDS. "2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride — Chemical Substance Information". NextSDS Database.
  • Hampton Research. "Safety Data Sheet - Chemical Kit Components". Hampton Research Safety Documentation.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Reactant of Route 2
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
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